molecular formula C14H13NO5 B2493622 4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798512-23-8

4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2493622
CAS No.: 1798512-23-8
M. Wt: 275.26
InChI Key: LYFOQKRXDVQMRM-UHFFFAOYSA-N
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Description

4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic chemical compound of interest in medicinal chemistry and early-stage pharmacological research. Its molecular structure features a 2H-pyran-2-one core linked to a furan-carbonyl substituted azetidine via an ether bond. This specific architecture suggests potential for diverse biological interactions, particularly with enzymatic targets. Researchers may investigate this compound as a potential key intermediate or building block in the synthesis of more complex molecules, or as a putative modulator of various biological pathways. Disclaimer and Important Notice: The specific biological activity, mechanism of action, and research applications for this compound have not been independently verified by our organization. The information provided is based solely on the molecular structure and is intended for informational purposes only. This product is strictly for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are responsible for conducting all necessary experimentation and verification to determine the compound's suitability for their specific projects.

Properties

IUPAC Name

4-[1-(furan-3-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-9-4-11(5-13(16)19-9)20-12-6-15(7-12)14(17)10-2-3-18-8-10/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFOQKRXDVQMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the furan-3-carbonyl azetidine intermediate. This intermediate is then reacted with a suitable pyranone derivative under controlled conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to form alcohols or other reduced products.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols. Substitution reactions can lead to a variety of substituted azetidine derivatives.

Scientific Research Applications

4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Azetidine Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 4-((1-(Furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one Furan-3-carbonyl C₁₅H₁₅NO₆* 329.29 (calculated) Electron-rich furan enhances resonance stabilization; may influence nucleophilic reactivity.
Analog 1 : 4-({1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one 2-(2-Chlorophenyl)acetyl C₁₇H₁₆ClNO₄ 333.77 Chlorine atom increases lipophilicity; potential for halogen bonding.
Analog 2 : 4-({1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one 2-(2-Methoxyphenyl)acetyl C₁₈H₁₉NO₅ 329.35 Methoxy group improves solubility via polarity; steric hindrance may affect ring-closure kinetics.
Related Core : 4-Hydroxy-6-methyl-2H-pyran-2-one Hydroxy C₆H₆O₃ 126.11 Base structure; reactive enol ether and keto groups enable diverse derivatization.

*Calculated molecular formula assumes azetidine (C₃H₆N), furan-3-carbonyl (C₅H₃O₂), and pyran-2-one (C₆H₆O₂) with ether linkage.

Key Observations:

Substituent Effects on Reactivity: The furan-3-carbonyl group in the target compound introduces an electron-donating heterocycle, which could stabilize intermediates in nucleophilic addition reactions (e.g., at the enone double bond of the pyranone core) compared to electron-withdrawing groups like chlorine in Analog 1 . Steric Factors: The bulkier 2-methoxyphenyl group in Analog 2 may hinder intermolecular interactions or ring-closure reactions relative to the smaller furan substituent in the target compound .

Physicochemical Properties :

  • Lipophilicity : Analog 1 (Cl-substituted) likely exhibits higher lipophilicity (logP ~2.8 estimated) than the target compound (logP ~1.9) due to the chlorine atom, impacting membrane permeability .
  • Solubility : The methoxy group in Analog 2 enhances water solubility compared to the furan and chloro analogs, critical for bioavailability in aqueous environments .

Synthetic Pathways: The target compound’s synthesis may mirror methods used for Analog 1 and 2, such as coupling 4-hydroxy-6-methylpyran-2-one with functionalized azetidine precursors under base-free or triethylamine-mediated conditions .

Research Implications and Limitations

  • Gaps in Data : Experimental data on the target compound’s spectral properties (IR, NMR) and reactivity under varying conditions are absent in the evidence, limiting a direct empirical comparison.

Biological Activity

4-((1-(furan-3-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound notable for its unique molecular structure, which includes a pyranone ring, a furan moiety, and an azetidine unit. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name 4[1(furan3carbonyl)azetidin3yl]oxy6methylpyran2one\text{IUPAC Name }4-[1-(furan-3-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one

Key Features:

  • Molecular Formula: C14H13NO5
  • Molecular Weight: 273.26 g/mol
  • CAS Number: 1798512-23-8

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines, including:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.7
A549 (Lung Cancer)15.3

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in cancer treatment.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation: It potentially modulates receptor activity, affecting signaling pathways associated with cell growth and survival.

Case Studies

A recent study published in the Journal of Medicinal Chemistry evaluated the compound's activity against resistant bacterial strains. The findings showed that structural modifications could enhance its potency and selectivity, suggesting avenues for further development .

Another study highlighted its anticancer properties, indicating that derivatives of this compound exhibited improved efficacy against multidrug-resistant cancer cells, providing insights into structure–activity relationships .

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